1,8-Octanediol

説明

The Panel also concluded that the available data are insufficient to make a determination that ... Octanediol ... is safe under the intended conditions of usein cosmetic formulations.

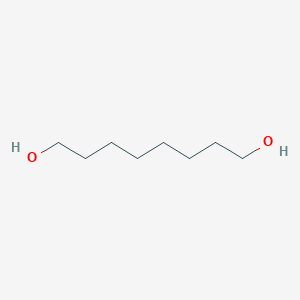

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIJHBUUFURJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-64-8 | |

| Record name | Poly(oxy-1,8-octanediyl), α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022416 | |

| Record name | 1,8-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-41-4 | |

| Record name | 1,8-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Octanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806K32R50Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Octanediol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octanediol, also known as octamethylene glycol, is a linear aliphatic diol with the chemical formula HO(CH₂)₈OH.[1][2] It presents as a white solid at room temperature and is a versatile chemical intermediate with significant applications in polymer chemistry, cosmetics, and the pharmaceutical industry.[3][4] Its utility is primarily derived from the two terminal hydroxyl groups, which allow it to act as a monomer in various polymerization reactions, and its long carbon chain, which imparts flexibility and hydrophobicity to the resulting materials.[5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications with a focus on drug development, and detailed experimental protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | |

| Molecular Weight | 146.23 g/mol | |

| IUPAC Name | Octane-1,8-diol | |

| CAS Number | 629-41-4 | |

| Synonyms | Octamethylene glycol, 1,8-Dihydroxyoctane |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White solid, colorless to white crystals or flakes | |

| Melting Point | 57-61 °C | |

| Boiling Point | 278.8 °C @ 760 mmHg; 172 °C @ 20 mmHg | |

| Density | 0.913 g/cm³ | |

| Solubility | Soluble in water and methanol; Soluble in alcohol, insoluble in ether, light gasoline | |

| Flash Point | 148 °C | |

| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | |

| Refractive Index | 1.442 | |

| logP (Octanol/Water Partition Coefficient) | 1.75 (calculated) |

Applications in Research and Drug Development

This compound is a key building block in the synthesis of various polymers, particularly biodegradable polyesters and polyurethanes, which are of great interest in the biomedical field.

Biodegradable Polymers for Tissue Engineering and Drug Delivery

A significant application of this compound is in the synthesis of the biodegradable elastomer poly(this compound-co-citrate) (POC). This polymer is synthesized through the polycondensation of this compound with citric acid, a non-toxic, natural metabolite. The resulting polyester is biocompatible and exhibits tunable mechanical properties, making it a promising material for soft tissue engineering scaffolds. While this compound itself is not directly implicated in specific signaling pathways, its incorporation into such polymers allows for the creation of matrices that can support cell growth and proliferation, and can be designed for the controlled release of therapeutic agents. The biodegradability of these polymers is advantageous as they can be broken down into non-toxic products that are safely cleared by the body.

Other Applications

In addition to its role in advanced biomedical polymers, this compound is utilized in:

-

Cosmetics: As an emollient, humectant, and plasticizer.

-

Coatings and Inks: As a precursor in UV coatings and high-end inks.

-

Pharmaceutical Formulations: As a solvent and stabilizer.

Experimental Protocols

A widely studied application of this compound is in the synthesis of poly(this compound-co-citrate) (POC). The following is a detailed methodology for its synthesis.

Synthesis of Poly(this compound-co-citrate) (POC) Pre-polymer

Materials:

-

Citric acid

-

This compound

-

Three-neck round-bottom flask

-

Inlet and outlet adapter

-

Nitrogen gas source

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

Equimolar amounts of citric acid and this compound are added to a 250 ml three-neck round-bottom flask.

-

The flask is fitted with an inlet and outlet adapter to allow for a nitrogen gas flow.

-

The mixture is heated to 160–165 °C under a continuous flow of nitrogen gas while stirring until the mixture melts and becomes clear.

-

The temperature is then lowered to 140 °C and the reaction is allowed to proceed for 30 minutes to create the pre-polymer.

Post-polymerization (Crosslinking):

-

The synthesized pre-polymer can be cast into molds of a desired shape.

-

The pre-polymer is then cured (post-polymerized) by heating at 60-120 °C under vacuum (approximately 2 Pa) for a period ranging from one day to two weeks. The duration and temperature of this step will determine the degree of cross-linking and thus the final mechanical properties of the elastomer.

Visualizations

Experimental Workflow for POC Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and characterization of poly(1,2-propanediol-co-1,8-octanediol-co-citrate) biodegradable elastomers for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,8-Octanediol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,8-Octanediol, a versatile linear diol utilized in a wide array of research and development applications. This document outlines its fundamental chemical properties, CAS registry number, and molecular weight, and delves into its application in polymer synthesis and biocompatibility studies. Detailed experimental protocols and workflow visualizations are provided to support practical laboratory applications.

Core Properties of this compound

This compound, also known as octamethylene glycol, is a straight-chain aliphatic diol with the chemical formula HO(CH₂)₈OH.[1] It presents as a white solid at room temperature and is soluble in water and methanol.[2] Its bifunctional nature, with hydroxyl groups at both ends of an eight-carbon chain, makes it a valuable monomer in the synthesis of various polymers, including polyesters and polyurethanes.[1][3]

| Property | Value | Source |

| CAS Number | 629-41-4 | [4] |

| Molecular Weight | 146.23 g/mol | |

| Molecular Formula | C₈H₁₈O₂ | |

| Melting Point | 57-61 °C | |

| Boiling Point | 172 °C at 20 mmHg | |

| Solubility | Soluble in water and methanol |

Applications in Research and Drug Development

This compound is a key building block in the synthesis of biodegradable and biocompatible polymers for biomedical applications. Its use in creating elastomers for soft tissue regeneration and drug delivery systems is an active area of research. Furthermore, it is utilized in cosmetic formulations as a humectant and emollient and serves as a precursor in the manufacture of pharmaceuticals.

Experimental Protocols

Synthesis of Poly(this compound-co-citrate) (POC) Elastomer

Poly(this compound-co-citrate) is a biodegradable elastomer with significant potential in tissue engineering. The following protocol is a generalized procedure based on polycondensation reactions described in the literature.

Materials:

-

This compound

-

Citric acid

-

Nitrogen gas supply

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Vacuum oven

Procedure:

-

An equimolar amount of this compound and citric acid is added to a round-bottom flask.

-

The flask is heated to 160°C under a nitrogen atmosphere to melt and dissolve the citric acid.

-

This compound is then added to the molten citric acid, and the mixture is stirred to ensure homogeneity.

-

The polycondensation reaction is allowed to proceed at a specified temperature (e.g., 140-160°C) for a defined period to form a prepolymer.

-

The resulting prepolymer is then cast into a mold and post-polymerized in a vacuum oven at a lower temperature (e.g., 60-80°C) for an extended period (e.g., 24-48 hours) to achieve the desired cross-linking and elastomeric properties.

Hydrogenation of Diethyl Suberate to this compound

A common laboratory-scale synthesis of this compound involves the hydrogenation of esters of suberic acid.

Materials:

-

Diethyl suberate

-

Copper-chromium oxide catalyst

-

High-pressure stainless-steel autoclave

-

Hydrogen gas supply

-

Solvent (e.g., n-hexane)

Procedure:

-

The diethyl suberate, copper-chromium oxide catalyst, and solvent are loaded into a high-pressure autoclave.

-

The autoclave is sealed and purged with nitrogen gas to remove air.

-

The vessel is then pressurized with hydrogen gas to the desired reaction pressure (e.g., 2 MPa).

-

The mixture is heated to the reaction temperature and stirred vigorously.

-

The reaction is monitored for hydrogen uptake. Upon completion, the autoclave is cooled, and the pressure is released.

-

The catalyst is removed by filtration, and the this compound is isolated from the solvent, typically through distillation or recrystallization.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a biodegradable polyester using this compound as a monomer.

Caption: A schematic workflow for the synthesis and characterization of a biodegradable polyester.

References

Synthesis of 1,8-Octanediol from Suberic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,8-octanediol, a valuable linear diol, from suberic acid. This compound serves as a crucial monomer in the production of various polymers, including polyesters and polyurethanes, and is a significant building block in the synthesis of pharmaceuticals and cosmetics. This document details the prevalent synthetic methodologies, focusing on the catalytic hydrogenation of suberic acid and its derivatives. It includes a comparative analysis of different catalytic systems, detailed experimental protocols, and process workflows to aid researchers in the practical application of these methods.

Core Synthesis Pathway: Catalytic Hydrogenation

The most common and industrially viable method for producing this compound from suberic acid is through the reduction of the carboxylic acid groups. This is typically achieved via high-pressure catalytic hydrogenation. The overall reaction transforms the two carboxylic acid functionalities into primary alcohol groups. The process can start from suberic acid directly or from its esterified form, such as diethyl suberate. The ester route is often preferred as esters can be easier to reduce than the corresponding carboxylic acids and the reaction can sometimes be performed under milder conditions.

dot

A Technical Guide to the FT-IR and Mass Spectrometry of 1,8-Octanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,8-Octanediol using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is designed to serve as a comprehensive resource, offering detailed experimental protocols, data interpretation, and visual representations of analytical workflows and fragmentation pathways.

Introduction to this compound

This compound, also known as octamethylene glycol, is a linear diol with the chemical formula C8H18O2.[1] It presents as a white solid at room temperature and finds applications as a monomer in the synthesis of polymers like polyesters and polyurethanes. Its low melting point and high purity also make it a suitable reference material for phase-changing materials (PCMs). A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and identification in various matrices.

Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the prominent absorptions of its hydroxyl (O-H) and alkyl (C-H) groups.

FT-IR Spectral Data

The primary vibrational modes observed in the FT-IR spectrum of this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-3400 | O-H stretching (hydrogen-bonded) | Strong, Broad |

| ~2920-2960 | C-H stretching (asymmetric) | Strong |

| ~2850-2870 | C-H stretching (symmetric) | Strong |

| ~1465 | C-H bending (scissoring) | Medium |

| ~1050-1075 | C-O stretching | Strong |

| ~720 | C-H rocking (long chain) | Weak |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

This protocol outlines a common method for obtaining the FT-IR spectrum of solid this compound using an ATR accessory.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)[2]

-

This compound sample

-

Spatula

-

Methanol or isopropanol for cleaning

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the this compound solid onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[3]

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe.

FT-IR Workflow Diagram

Caption: Workflow for ATR-FT-IR Analysis of this compound.

Mass Spectrometry of this compound

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M+) due to the instability of the parent ion.[4] The fragmentation pattern is characterized by the loss of water and cleavage of C-C bonds.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 55 | 100 | [C4H7]+ |

| 67 | ~88 | [C5H7]+ |

| 68 | ~77 | [C5H8]+ |

| 81 | ~35 | [C6H9]+ |

| 82 | ~69 | [C6H10]+ |

| 98 | ~9 | [M-H2O-C2H4]+ |

| 128 | Low | [M-H2O]+ |

| 146 | Very Low/Absent | [M]+ (Molecular Ion) |

Data compiled from various sources. Relative intensities are approximate and can vary between instruments.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its polarity, derivatization is often employed to improve chromatographic performance.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

This compound sample

-

Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

-

Vials and micropipettes

-

Heating block or oven

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

-

Derivatization (Optional but Recommended):

-

Evaporate the solvent from the sample solution under a gentle stream of nitrogen.

-

Add the derivatizing agent (e.g., 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at approximately 70°C for 60 minutes to form the trimethylsilyl (TMS) ether derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized or underivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: Non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the compound and its fragmentation pattern.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI source can be complex. The following diagram illustrates a simplified, logical pathway for the formation of some of the major observed fragments.

Caption: Simplified Fragmentation Pathway of this compound in EI-MS.

Conclusion

The combination of FT-IR and mass spectrometry provides a robust analytical approach for the characterization of this compound. FT-IR is invaluable for rapid functional group identification, confirming the presence of hydroxyl and alkyl moieties. Mass spectrometry, particularly when coupled with gas chromatography, allows for the determination of molecular weight and detailed structural elucidation through the analysis of fragmentation patterns. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with this versatile chemical compound.

References

An In-depth Technical Guide to the Thermal Properties of 1,8-Octanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermal properties of 1,8-octanediol, a versatile diol used in various applications, including cosmetics, polymers, and pharmaceuticals.[1][2] This document presents its melting and boiling points, details the experimental methodologies for their determination, and includes a visualization of the experimental workflow.

Core Thermal Properties

This compound, also known as octamethylene glycol, is a white solid at standard conditions with the molecular formula HO(CH₂)₈OH.[3] Its thermal behavior, specifically its transition between solid and liquid states, is a critical parameter for its application in various fields.

The melting and boiling points of this compound have been determined and reported across various sources. A summary of these values is presented in the table below for easy comparison.

| Thermal Property | Value Range | Pressure Conditions |

| Melting Point | 57 - 61 °C (135 - 142 °F; 330 - 334 K) | Atmospheric Pressure (760 mmHg) |

| Boiling Point | 278 - 279 °C | 760 mmHg |

| 171 - 173 °C | 20 mmHg |

Note: The melting point is often reported as a range, which can be indicative of the purity of the substance. A narrower melting point range generally signifies a higher purity.[4]

Experimental Protocols for Thermal Analysis

The determination of melting and boiling points is a fundamental procedure in chemical analysis to characterize a substance. While specific research articles detailing the determination for this compound were not retrieved in the search, a general and widely accepted methodology is described below.

A common method for determining the melting point of a solid organic compound like this compound is the capillary tube method using a melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure even heat distribution.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. As the temperature gets closer, the heating rate is slowed down to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the last solid crystal melts is recorded as the end of the melting range (T2).

-

Purity Indication: A sharp melting point, typically with a range of 0.5-1 °C, is indicative of a pure compound.[4] Impurities tend to broaden and depress the melting point range.

The boiling point of a liquid can also be determined using a capillary tube method, often in conjunction with a Thiele tube or a similar heating bath.

Methodology:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., silicone oil) within a Thiele tube to ensure uniform heating.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

Pressure Correction: It is crucial to note the atmospheric pressure at the time of the experiment, as the boiling point is dependent on it. The boiling point of this compound is significantly lower at reduced pressures, as indicated in the data table.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermal properties of a chemical compound like this compound.

References

Purity Analysis of Commercial 1,8-Octanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial 1,8-Octanediol. Ensuring the purity of this raw material is critical for its various applications, including in the synthesis of polymers for biomedical devices and as a component in pharmaceutical and cosmetic formulations. This document outlines common impurities, detailed analytical methodologies, and data interpretation to assist researchers and quality control professionals in establishing robust analytical protocols.

Introduction to this compound and its Purity

This compound (CAS No. 629-41-4), also known as octamethylene glycol, is a straight-chain aliphatic diol. Commercial grades of this compound typically have a purity of greater than 98% or 99%.[1] However, the presence of even small amounts of impurities can significantly impact the performance and safety of the final product. Therefore, a thorough purity analysis is essential.

The primary industrial synthesis route for this compound involves the hydrogenation of suberic acid or its esters.[2][3] This process can introduce several potential impurities, including unreacted starting materials, by-products of hydrogenation, residual catalysts, and solvents.

Potential Impurities in Commercial this compound

A comprehensive purity analysis requires an understanding of the potential impurities that may be present. These can be broadly categorized as follows:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process. For the hydrogenation of suberic acid route, these may include:

-

Suberic Acid: Unreacted starting material.

-

Esters of Suberic Acid: Incomplete hydrolysis of ester starting materials (e.g., diethyl suberate).[2]

-

1-Octanol: A potential by-product of the hydrogenation process.

-

Other Diols: Shorter or longer chain diols formed from impurities in the suberic acid feedstock.

-

-

Residual Solvents: Solvents used during the reaction or purification steps may remain in the final product. Common solvents include ethanol (for recrystallization), methanol, and various hydrocarbon solvents.

-

Water Content: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.

-

Heavy Metals: Catalysts used in the hydrogenation process (e.g., copper-chromium oxide) or leaching from equipment can lead to trace metal contamination.[2]

The following table summarizes the typical purity specifications for commercial this compound.

| Parameter | Specification | Analytical Method |

| Purity (Assay) | > 99.0% (by GC) | Gas Chromatography (GC) |

| Water Content | < 0.5% | Karl Fischer Titration |

| Melting Point | 58-61 °C | Capillary Method |

| Appearance | White crystalline solid | Visual Inspection |

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is recommended for the comprehensive purity profiling of this compound.

Gas Chromatography (GC) for Assay and Organic Impurities

Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for determining the purity (assay) of this compound and quantifying organic impurities.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.

-

Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating polar analytes like diols.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.

-

Quantification: The percentage purity is calculated based on the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For more accurate quantification of specific impurities, certified reference standards should be used to create a calibration curve.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) can be employed as an alternative or complementary technique to GC, especially for non-volatile impurities.

-

Instrumentation: An HPLC system equipped with a refractive index detector (RID).

-

Column: A column suitable for the analysis of polar compounds, such as a Bio-Rad Aminex HPX-87H column (300 x 7.8 mm), is recommended.

-

Mobile Phase: Isocratic elution with 0.005 M sulfuric acid in water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60 °C.

-

Detector Temperature: 40 °C.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 5-10 mg/mL.

Karl Fischer Titration for Water Content

The water content in this compound is accurately determined by Karl Fischer titration. This method is specific to water and is more accurate than the loss on drying method for this compound.

-

Instrumentation: A volumetric Karl Fischer titrator.

-

Reagents: Karl Fischer reagent (single-component or two-component systems) and a suitable solvent such as anhydrous methanol.

-

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

-

Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel containing the conditioned solvent.

-

Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the water content as a percentage (w/w).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and internal standard are soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a precise volume of the deuterated solvent.

-

-

Data Acquisition: Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

Data Processing and Calculation:

-

Integrate the characteristic signals of this compound (e.g., the triplet corresponding to the -CH₂-OH protons around 3.6 ppm in CDCl₃) and the signal of the internal standard.

-

Calculate the purity of this compound using the following formula:

where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the standard

-

subscripts "sample" and "std" refer to this compound and the internal standard, respectively.

-

-

Heavy Metals Analysis

The determination of heavy metal impurities is crucial for pharmaceutical and biomedical applications. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the recommended techniques for this analysis.

-

Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.

-

Sample Preparation: The this compound sample needs to be digested using a microwave digestion system with nitric acid and hydrogen peroxide to bring the metals into a solution that can be introduced into the ICP-MS.

-

Analysis: The digested sample solution is then analyzed by ICP-MS for the presence and quantity of specific heavy metals (e.g., Pb, As, Cd, Hg). Quantification is performed using external calibration with certified standards for each metal.

Data Presentation and Visualization

Clear and concise presentation of analytical data is crucial for quality assessment and regulatory submissions.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative purity analysis of a batch of commercial this compound.

| Analytical Test | Method | Acceptance Criteria | Result |

| Assay | GC-FID | ≥ 99.0% | |

| Individual Impurity | GC-FID | ≤ 0.1% | |

| Total Impurities | GC-FID | ≤ 0.5% | |

| Water Content | Karl Fischer Titration | ≤ 0.5% | |

| Heavy Metals (Pb) | ICP-MS | ≤ 10 ppm | |

| Heavy Metals (As) | ICP-MS | ≤ 3 ppm | |

| Heavy Metals (Cd) | ICP-MS | ≤ 3 ppm | |

| Heavy Metals (Hg) | ICP-MS | ≤ 1 ppm | |

| Residual Solvents (Ethanol) | Headspace GC | ≤ 5000 ppm |

Visualizing the Analytical Workflow

A diagram of the analytical workflow can provide a clear overview of the purity testing process.

Caption: Workflow for the comprehensive purity analysis of this compound.

Logical Relationship of Purity and Impurity Analysis

The following diagram illustrates the logical relationship between the different aspects of purity and impurity analysis.

Caption: Logical breakdown of purity assessment for this compound.

Conclusion

The purity of commercial this compound is a critical quality attribute that must be thoroughly evaluated to ensure its suitability for use in research, drug development, and manufacturing. A combination of chromatographic, spectroscopic, and titrimetric techniques provides a comprehensive approach to purity analysis. By implementing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers and quality control professionals can confidently assess the quality of their this compound and ensure the integrity of their downstream applications.

References

An In-depth Technical Guide to the Fischer Esterification of 1,8-Octanediol with Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of 1,8-octanediol with various dicarboxylic acids, a key reaction in the synthesis of aliphatic polyesters. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biodegradability and biocompatibility, finding applications in drug delivery systems, medical implants, and tissue engineering. This document details the synthesis, characterization, and properties of these polyesters, offering a valuable resource for professionals in research and development.

Introduction to Fischer Esterification in Polymer Synthesis

Fischer-Speier esterification is a classic organic reaction involving the acid-catalyzed esterification of a carboxylic acid with an alcohol. In the context of polymer chemistry, this reaction is adapted for polycondensation, where a diol (like this compound) reacts with a dicarboxylic acid to form a polyester. The reaction is driven by the removal of water, typically through azeotropic distillation or the application of a vacuum at elevated temperatures.

The general reaction can be represented as follows:

n HO-(CH₂₎₈-OH + n HOOC-R-COOH ⇌ H-[O-(CH₂₎₈-OOC-R-CO]ₙ-OH + (2n-1) H₂O

Where 'R' represents the alkyl chain of the dicarboxylic acid. The properties of the resulting polyester, such as its melting point, crystallinity, and degradation rate, are significantly influenced by the structure of the dicarboxylic acid used.

Synthesis of Polyesters from this compound and Dicarboxylic Acids

The synthesis of polyesters from this compound and dicarboxylic acids can be achieved through several methods, primarily melt polycondensation and enzymatic catalysis.

Melt Polycondensation

This is a widely used industrial method that involves heating the monomers together, often in the presence of a catalyst, at high temperatures and under a vacuum to drive the removal of water and increase the molecular weight of the polymer.

Typical Catalysts:

-

Brønsted acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA).

-

Lewis acids: Tin(II) chloride (SnCl₂), titanium(IV) isopropoxide, dibutyltin oxide.

-

Inorganic acids: Phosphoric acid (H₃PO₄)[1].

Enzymatic Polymerization

Enzymatic catalysis offers a greener alternative to traditional chemical catalysis, often proceeding under milder reaction conditions and with high selectivity. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for the polyesterification of this compound. This method can be performed in bulk (solvent-free) or in the presence of a solvent.

Quantitative Data on Polyester Synthesis

The following tables summarize key quantitative data for the synthesis of various polyesters from this compound and different dicarboxylic acids, compiled from multiple sources. Note that direct comparison should be made with caution due to variations in experimental conditions across different studies.

Table 1: Poly(octamethylene adipate) Synthesis

| Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |

| Candida antarctica lipase B (Novozym 435) | 70 | 48 | 22,600 | - | - | - | [2] |

| Inorganic Acid (H₃PO₄/H₂SO₄) | - | - | - | 23,000 | - | 52-65 | [3] |

Table 2: Poly(octamethylene sebacate) Synthesis

| Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |

| Pseudomonas aeruginosa lipase | - | - | - | - | - | - | [1] |

| Inorganic Acid (H₃PO₄/H₂SO₄) | - | - | - | 85,000 | - | - | [3] |

| Titanium butoxide | - | - | - | 23,600-72,900 | - | ~55.4 |

Table 3: Poly(octamethylene suberate) Synthesis

| Catalyst | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |

| Immobilized Pseudozyma antarctica lipase B | 45 | 48 | - | 7,800 | - | 60-70 |

Table 4: Polyesters from this compound and Other Dicarboxylic Acids

| Dicarboxylic Acid | Catalyst | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tm (°C) | Ref. |

| 7-oxohexadecanedioic acid | Candida antarctica lipase B | 60 | 1,637 | 2,155 | 1.32 | - | |

| Itaconic Acid/Succinic Anhydride | None | 150 | 1,001 | - | - | - | |

| Fumaric Acid/Adipic Acid | Tin octanoate | 160 | 10,000-20,000 | - | ~2.0 | - |

Experimental Protocols

General Protocol for Melt Polycondensation

-

Monomer Preparation: Equimolar amounts of this compound and the desired dicarboxylic acid are charged into a three-necked reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Catalyst Addition: The catalyst (e.g., 0.1-0.5% w/w of p-TSA or SnCl₂) is added to the reaction mixture.

-

Esterification Stage: The mixture is heated to a specific temperature (typically 150-180°C) under a slow stream of nitrogen to facilitate the initial esterification and removal of water. This stage is usually carried out for several hours.

-

Polycondensation Stage: The temperature is gradually increased (e.g., to 180-220°C), and a vacuum is applied (typically <1 mmHg) to remove the remaining water and drive the polymerization to achieve a high molecular weight polyester. This stage can last for several hours to days.

-

Purification: The resulting polyester is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran), and precipitated in a non-solvent (e.g., cold methanol or ethanol) to remove unreacted monomers and oligomers. The purified polymer is then dried under vacuum.

Detailed Protocol for Enzymatic Synthesis of Poly(octamethylene suberate)

This protocol is adapted from a study on the enzymatic synthesis of poly(octamethylene suberate).

-

Reaction Setup: In a reaction vessel, equimolar amounts of this compound and suberic acid are combined.

-

Enzyme Addition: Immobilized Pseudozyma antarctica lipase B is added to the mixture.

-

Reaction Conditions: The reaction is carried out at 45°C with magnetic stirring for 48 hours.

-

Work-up: After the reaction, the enzyme is filtered off. The polymer is then purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, followed by drying under vacuum.

Visualizations

Fischer Esterification Reaction Mechanism

Caption: General mechanism of Fischer esterification.

Experimental Workflow for Melt Polycondensation

Caption: Workflow for polyester synthesis via melt polycondensation.

Conclusion

The Fischer esterification of this compound with a variety of dicarboxylic acids provides a versatile platform for the synthesis of a wide range of biodegradable aliphatic polyesters. The choice of dicarboxylic acid and the polymerization method (melt polycondensation or enzymatic catalysis) allows for the tuning of the polymer's molecular weight, thermal properties, and ultimately, its performance in various applications. This guide offers a foundational understanding and practical protocols for researchers and professionals working in the development of advanced polymer-based materials for the pharmaceutical and biomedical industries. The provided data and workflows serve as a valuable starting point for the synthesis and characterization of novel polyesters with tailored properties.

References

Methodological & Application

Synthesis of Poly(1,8-octanediol citrate) (POC) Elastomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(1,8-octanediol citrate) (POC) elastomers. POC is a biodegradable and biocompatible elastomer with tunable mechanical properties, making it a promising material for various biomedical applications, including tissue engineering and drug delivery.[1][2][3]

Application Notes

Poly(this compound citrate) is a thermoset polyester synthesized through the polycondensation of citric acid and this compound.[2] The resulting elastomer exhibits excellent biocompatibility, as its degradation products are natural metabolites of the body.[2] The mechanical properties, degradation rate, and surface characteristics of POC can be readily tailored by adjusting the synthesis conditions, such as the molar ratio of monomers, reaction temperature, and curing time. This tunability allows for the fabrication of POC scaffolds that can mimic the mechanical properties of a wide range of soft tissues.

Key Advantages of POC Elastomers:

-

Biocompatibility: POC and its degradation products are non-toxic.

-

Biodegradability: The elastomer degrades via hydrolysis of its ester bonds.

-

Tunable Mechanical Properties: The tensile strength and Young's modulus can be controlled to match specific applications.

-

Simple Synthesis: The synthesis process is relatively straightforward and does not require toxic catalysts.

-

Processability: POC can be processed into various forms, including films and porous scaffolds.

POC has been investigated for a variety of applications, including as scaffolds for soft tissue engineering, particularly for blood vessels and cartilage. Its elastomeric nature and biocompatibility make it an ideal candidate for tissues that experience mechanical loading. Furthermore, POC's porous structure can be utilized for controlled drug delivery applications.

Experimental Protocols

The synthesis of POC elastomers is typically a two-step process involving the formation of a pre-polymer followed by a cross-linking or post-polymerization step to form the final thermoset elastomer.

Protocol 1: Synthesis of POC Pre-polymer

This protocol describes the synthesis of the poly(this compound citrate) pre-polymer via melt condensation.

Materials:

-

Citric acid (anhydrous)

-

This compound

-

Nitrogen gas

-

Three-neck round-bottom flask (250 mL)

-

Heating mantle with a stirrer

-

Inlet and outlet adapters

-

Silicon oil bath

Procedure:

-

Add equimolar amounts of citric acid and this compound to a 250 mL three-neck round-bottom flask.

-

Fit the flask with an inlet and outlet adapter for nitrogen gas flow and place it in a silicon oil bath on a heating mantle with a stirrer.

-

Heat the mixture to 160-165°C under a steady flow of nitrogen gas while stirring to melt the reactants.

-

Once the mixture is completely melted and homogenous, lower the temperature to 140°C.

-

Continue stirring at 140°C for 30-60 minutes to form the pre-polymer solution.

-

The resulting viscous liquid is the POC pre-polymer. It can be purified by precipitation in water followed by freeze-drying or used directly for the post-polymerization step.

Protocol 2: Post-polymerization (Cross-linking) of POC Pre-polymer

This protocol details the process of cross-linking the pre-polymer to form the final elastomeric material. The properties of the final elastomer can be tuned by varying the conditions in this step.

Materials:

-

POC pre-polymer

-

Molds (e.g., Teflon or silicone)

-

Vacuum oven

Procedure:

-

Pour the POC pre-polymer into molds of the desired shape and dimensions.

-

Transfer the molds into a vacuum oven.

-

The post-polymerization can be carried out under various conditions to achieve different degrees of cross-linking and mechanical properties. Common conditions include heating at 60°C, 80°C, or 120°C under vacuum (approximately 2 Pa) for a period ranging from 1 day to 2 weeks.

-

After the specified time, turn off the oven and allow the molds to cool to room temperature under vacuum.

-

Carefully remove the cross-linked POC elastomer from the molds.

Data Presentation

The mechanical properties of POC elastomers are highly dependent on the synthesis conditions. The following tables summarize the quantitative data from various studies.

Table 1: Mechanical Properties of POC Synthesized under Different Post-Polymerization Conditions

| Post-polymerization Temperature (°C) | Post-polymerization Time (days) | Vacuum Applied | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 80 | 1 | No | 0.92 ± 0.11 | 0.61 ± 0.05 | 85 ± 9 |

| 80 | 2 | No | 1.63 ± 0.15 | 1.12 ± 0.10 | 125 ± 12 |

| 80 | 1 | Yes | 2.84 ± 0.12 | 3.62 ± 0.32 | 245 ± 25 |

| 120 | 1 | Yes | 6.25 ± 0.45 | 4.88 ± 0.39 | 210 ± 20 |

Table 2: Properties of Poly(diol citrate) Elastomers with Different Diols

| Diol Used | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 1,6-Hexanediol | 13.98 ± 3.05 | 11.15 ± 2.62 | 180 ± 15 |

| This compound | 1.60 ± 0.05 | 1.25 ± 0.15 | 502 ± 16 |

| 1,10-Decanediol | 2.55 ± 0.21 | 2.15 ± 0.18 | 350 ± 30 |

| 1,12-Dodecanediol | 3.25 ± 0.28 | 2.85 ± 0.25 | 280 ± 25 |

Mandatory Visualizations

Caption: Workflow for the synthesis of POC elastomer.

Caption: Polycondensation reaction of POC synthesis.

References

Application Notes and Protocols for 1,8-Octanediol in Biomedical Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyurethanes incorporating 1,8-octanediol, intended for biomedical applications such as tissue engineering and drug delivery.

Introduction

Polyurethanes (PUs) are a versatile class of polymers known for their excellent biocompatibility, tunable mechanical properties, and controlled degradation profiles, making them highly suitable for a variety of biomedical applications. The properties of PUs can be precisely tailored by selecting different monomers. This compound is a valuable diol for synthesizing the soft segment of polyurethanes, typically in the form of a polyester polyol. Its inclusion can influence the final polymer's flexibility, degradation rate, and biocompatibility. This document outlines the synthesis of a polyurethane using a polyester polyol derived from this compound and adipic acid, followed by reaction with an aliphatic diisocyanate and a chain extender.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound adipate) Polyol

This protocol describes the synthesis of the polyester polyol soft segment.

Materials:

-

This compound

-

Adipic acid

-

Esterification catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Toluene (for azeotropic removal of water)

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer, heating mantle, condenser, and Dean-Stark trap

-

Vacuum oven

Procedure:

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid. A slight excess of the diol can be used to ensure hydroxyl end-groups.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Heating and Melting: Begin stirring and heat the mixture to 150-160°C to melt the reactants and form a homogenous mixture.

-

Esterification Reaction: Add a catalytic amount of DBTDL (e.g., 0.1% of the total reactant weight). Increase the temperature to 180-200°C to initiate the polycondensation reaction. Water will be produced as a byproduct and collected in the Dean-Stark trap.

-

Vacuum Application: Once the majority of the theoretical amount of water has been collected, apply a vacuum (e.g., 10-20 mmHg) to remove the remaining water and drive the reaction to completion. Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, which can be monitored by measuring the acid number of the polymer.

-

Cooling and Storage: Cool the resulting polyester polyol to room temperature under a nitrogen atmosphere. The final product should be a viscous liquid or a waxy solid. Store it in a desiccator to prevent moisture absorption.

Protocol 2: Synthesis of Poly(ester urethane) via Prepolymer Method

This protocol details the synthesis of the final polyurethane using the polyester polyol from Protocol 1.

Materials:

-

Poly(this compound adipate) polyol (synthesized in Protocol 1)

-

Aliphatic diisocyanate (e.g., 1,6-hexamethylene diisocyanate - HDI)

-

Chain extender (e.g., 1,4-butanediol - BDO)

-

Catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., dimethylformamide - DMF or dimethyl sulfoxide - DMSO)

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer, heating mantle, and dropping funnel

-

Teflon-coated mold

-

Vacuum oven

Procedure:

-

Prepolymer Formation:

-

In a clean, dry, three-necked flask under a nitrogen atmosphere, add the synthesized poly(this compound adipate) polyol and dissolve it in the anhydrous solvent.

-

Heat the solution to 70-80°C with stirring.

-

Add the diisocyanate (e.g., HDI) dropwise to the polyol solution over 30-60 minutes. The molar ratio of NCO to OH groups should be approximately 2:1 to ensure the prepolymer is isocyanate-terminated.

-

Add a catalytic amount of DBTDL.

-

Allow the reaction to proceed for 2-3 hours at 80°C. The progress of the reaction can be monitored by titrating the isocyanate content.

-

-

Chain Extension:

-

Once the prepolymer formation is complete, cool the reaction mixture to 60-70°C.

-

Add the chain extender (e.g., BDO) dissolved in the same anhydrous solvent dropwise to the prepolymer solution. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

-

Continue stirring for another 1-2 hours until the viscosity of the solution increases significantly, indicating polymer formation.

-

-

Casting and Curing:

-

Pour the viscous polymer solution into a Teflon-coated mold.

-

Place the mold in a vacuum oven and cure at 80-100°C for 12-24 hours to remove the solvent and complete the polymerization.

-

-

Post-Curing and Storage:

-

After curing, demold the polyurethane film.

-

For some applications, a post-curing step at a lower temperature (e.g., 60°C) for 24 hours may be beneficial to complete any residual reactions.

-

Store the final polyurethane material in a desiccator.

-

Data Presentation

The following tables summarize typical quantitative data for polyurethanes synthesized using this compound-based polyester polyols. The exact values will depend on the specific molar ratios of the monomers, the molecular weight of the polyol, and the synthesis conditions.

Table 1: Mechanical Properties of this compound-Based Polyurethanes

| Property | Typical Value Range |

| Tensile Strength (MPa) | 10 - 40 |

| Young's Modulus (MPa) | 20 - 100 |

| Elongation at Break (%) | 300 - 800 |

Table 2: In Vitro Degradation of this compound-Based Polyurethanes (in PBS at 37°C)

| Time (weeks) | Mass Loss (%) |

| 4 | 2 - 5 |

| 8 | 5 - 12 |

| 12 | 10 - 20 |

| 24 | 20 - 40 |

Table 3: In Vitro Biocompatibility of this compound-Based Polyurethanes (MTT Assay with L929 Fibroblasts)

| Time (hours) | Cell Viability (%) |

| 24 | > 90% |

| 48 | > 85% |

| 72 | > 80% |

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between the components and the final properties of the polyurethane.

Application Notes and Protocols: 1,8-Octanediol as a Crosslinker for Biodegradable Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,8-Octanediol is a versatile crosslinking agent utilized in the synthesis of biodegradable polymers for a range of biomedical applications, including drug delivery and tissue engineering. Its incorporation into polyester networks, such as those based on glycerol and sebacic acid or citric acid, allows for the tuning of critical material properties. By adjusting the concentration of this compound and the crosslinking conditions, researchers can modulate the mechanical strength, degradation rate, and hydrophilicity of the resulting polymer, tailoring it to specific therapeutic needs. This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinker in the development of biodegradable polymeric systems.

Applications

The use of this compound as a crosslinker imparts desirable characteristics to biodegradable polymers, making them suitable for various biomedical applications:

-

Tissue Engineering: this compound-crosslinked polymers can be fabricated into scaffolds that mimic the mechanical properties of soft tissues.[1][2] These scaffolds have been shown to support cell adhesion, proliferation, and differentiation, making them promising for the regeneration of tissues such as bone and cardiovascular tissues.[2][3]

-

Drug Delivery: The crosslinked polymer matrix can encapsulate therapeutic agents, providing a sustained and controlled release profile.[4] The degradation rate of the polymer, which can be controlled by the degree of crosslinking with this compound, dictates the drug release kinetics. This is particularly advantageous for long-term drug delivery applications, minimizing the need for repeated administrations.

-

Medical Devices: The elastomeric nature of these polymers makes them suitable for creating flexible and biocompatible medical devices, such as coatings for vascular grafts and orthopedic fixation devices.

Data Presentation

The following tables summarize the quantitative data on the properties of biodegradable polymers crosslinked with this compound, as reported in the literature.

Table 1: Molecular Weight of this compound Containing Pre-Polymers

| Polymer System | Monomer Ratio (Molar) | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | G:O = 0.91:0.09 to 0.66:0.33 | N435 Lipase Catalysis | 5,100 - 6,450 | 52,800 - 63,800 | 8.4 - 11.4 | |

| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | G:O = 1:3 | CALB Catalysis | 9,500 | 92,000 | 9.7 | |

| Poly(octamethylene maleate (anhydride) citrate) (pre-POMaC) | N/A | Polycondensation | N/A | 624 - 945 | N/A |

G: Glycerol, O: this compound, CALB: Candida antarctica lipase B

Table 2: Thermal and Mechanical Properties of this compound Crosslinked Polymers

| Polymer System | G/O Ratio | Curing Conditions | Tm (°C) | ΔHf (J/g) | Young's Modulus (MPa) | Peak Stress (MPa) | Strain at Failure (%) | Reference |

| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 0.91:0.09 to 0.5:0.5 | 140°C, 48h | 5.3 - 21.1 | 8.0 - 23.1 | 0.65 - 62.59 | 0.26 - 4.01 | 64 - 110 | |

| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 0.75:0.25 | 120-160°C, 24-72h | N/A | N/A | 1.17 - 10.85 | N/A | 15 - 224 | |

| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 1:3 | Crosslinked | 27 - 47 | N/A | 106.1 ± 18.6 | N/A | N/A | |

| Poly(this compound-co-citric acid) (POC) | N/A | N/A | N/A | N/A | 0.92 - 16.4 | up to 6.1 | N/A | |

| Poly(octamethylene maleate (anhydride) citrate) (POMaC) | N/A | N/A | N/A | N/A | 0.03 - 1.54 | N/A | 48 - 534 |

G/O: Glycerol to this compound ratio, Tm: Melting Temperature, ΔHf: Enthalpy of Fusion

Table 3: In Vitro Degradation and Biocompatibility

| Polymer System | G/O Ratio | Degradation Conditions | Mass Loss | Cell Type | Cell Viability | Reference |

| Poly(glycerol-1,8-octanediol-sebacate) (PGOS) | 1:3 | pH 7.4, 37°C | 3.5 ± 1.0% in 31 days | N/A | N/A | |

| Poly(glycerol-1,8-octanediol-sebacate) Elastomer | N/A | N/A | N/A | NIH/3T3 fibroblasts | 88 ± 8.7% at 48h | |

| Poly(this compound-co-citric acid) (POC) | N/A | In vivo | Complete absorption within 60 days | HASMC & HAEC | Good attachment and proliferation |

HASMC: Human Aortic Smooth Muscle Cells, HAEC: Human Aortic Endothelial Cells

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-citrate) (POC) Pre-polymer

This protocol describes the synthesis of a pre-polymer from citric acid and this compound.

Materials:

-

Citric acid

-

This compound

-

Round bottom flask

-

Stirring mechanism

-

Heating mantle with temperature control

-

Nitrogen inlet

-

Vacuum pump

Procedure:

-

Add equimolar amounts of citric acid and this compound to a round bottom flask.

-

Heat the mixture to 160°C under a nitrogen atmosphere with stirring until the monomers melt and form a clear solution.

-

Reduce the temperature to 140°C and continue the reaction for a specified time (e.g., 30 minutes to 1 hour). The reaction time is critical as prolonged heating can lead to excessive crosslinking, resulting in a highly viscous, intractable polymer.

-

For a lower molecular weight pre-polymer, the reaction can be stopped earlier.

-

The resulting viscous liquid is the pre-POC polymer.

Protocol 2: Thermal Crosslinking of POC Pre-polymer

This protocol details the thermal crosslinking of the pre-POC polymer to form an elastomeric network.

Materials:

-

Pre-POC polymer

-

Mold (e.g., Teflon)

-

Vacuum oven

Procedure:

-

Pour the pre-POC polymer into a mold of the desired shape.

-

Place the mold in a vacuum oven.

-

Heat the pre-polymer at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 24-72 hours) to induce crosslinking through esterification. The exact temperature and time will determine the final mechanical properties of the elastomer.

Protocol 3: Synthesis of Poly(octamethylene maleate citrate) (POMC) Pre-polymer

This protocol describes the synthesis of a photo-crosslinkable pre-polymer.

Materials:

-

Citric acid

-

Maleic acid

-

This compound

-

Reaction vessel

-

Heating and stirring apparatus

-

Nitrogen source

Procedure:

-

Combine citric acid, maleic acid, and this compound in the desired molar ratios (e.g., maleic acid to citric acid ratios of 10:0, 8:2, 6:4, 4:6, or 2:8, with the total acid to diol ratio kept at 1:1) in a reaction vessel.

-

Melt the monomers at 160°C under a nitrogen blanket with stirring.

-

Continue the polymerization at 135°C for 125 minutes to obtain a low-molecular-weight pre-polymer.

Protocol 4: Photo-crosslinking of POMC Pre-polymer

This protocol outlines the photo-crosslinking of the pre-POMC polymer to form a hydrogel.

Materials:

-

Pre-POMC polymer

-

Photoinitiator (e.g., Irgacure 2959)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

UV light source (365 nm)

-

Mold

Procedure:

-

Dissolve the pre-POMC polymer and a photoinitiator in a suitable solvent to form a solution (e.g., 50% w/w in DMSO).

-

Pour the solution into a mold.

-

Expose the solution to UV light (365 nm) for a specific duration (e.g., 3 minutes) to initiate crosslinking. The resulting crosslinked polymer will be an elastomeric hydrogel.

Visualization of Workflows and Relationships

Experimental Workflow for Polymer Synthesis and Crosslinking

Caption: Workflow for synthesis and crosslinking of this compound-based polymers.

Logical Relationship for Tunable Polymer Properties

Caption: Relationship between synthesis parameters, properties, and applications.

Signaling Pathway for Drug Release and Cellular Response

Caption: Pathway from polymer degradation to cellular response.

References

Application Notes and Protocols: 1,8-Octanediol in the Synthesis of Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,8-Octanediol in the synthesis of biodegradable polyesters for drug delivery applications. Detailed protocols for synthesis, characterization, and biocompatibility assessment are provided to guide researchers in the development of novel drug delivery systems.

Introduction to this compound-Based Drug Delivery Systems

This compound is a versatile monomer used in the synthesis of biodegradable and biocompatible polyesters, which are promising materials for drug delivery systems.[1] One of the most well-studied polymers in this class is poly(this compound-co-citrate) (POC), a biodegradable elastomer synthesized from citric acid and this compound.[1] These polymers offer tunable mechanical properties, degradation rates, and biocompatibility, making them suitable for a wide range of drug delivery applications, including controlled-release formulations and tissue engineering scaffolds.[2][3]

The incorporation of this compound into the polymer backbone influences the material's hydrophobicity, crystallinity, and degradation kinetics, which in turn affects drug loading and release profiles.[2] By adjusting the monomer ratios and synthesis conditions, researchers can tailor the properties of the resulting polymer to achieve the desired drug delivery characteristics.

Synthesis of this compound-Based Polyesters

The synthesis of polyesters using this compound typically involves a melt polycondensation reaction with a dicarboxylic acid, such as citric acid. The following workflow illustrates the general synthesis process for poly(this compound-co-citrate) (POC).

Figure 1: Synthesis workflow for poly(this compound-co-citrate) (POC).

Experimental Protocol: Synthesis of Poly(this compound-co-citrate) (POC)

This protocol describes the synthesis of a POC pre-polymer and its subsequent cross-linking to form an elastomer.

Materials:

-

Citric acid

-

This compound

-

Three-neck round-bottom flask

-

Nitrogen gas inlet and outlet

-

Magnetic stirrer with heating mantle

-

Vacuum oven

Procedure:

-

Pre-polymer Synthesis:

-

Add equimolar amounts of citric acid and this compound to a three-neck round-bottom flask.

-

Heat the mixture to 140-160°C under a nitrogen atmosphere while stirring until a clear, viscous liquid is formed.

-

Continue stirring at this temperature for approximately 1 hour to ensure the formation of the pre-polymer.

-

Cool the pre-polymer to room temperature.

-

-

Post-Polymerization (Cross-linking):

-

Transfer the pre-polymer into a suitable mold.

-

Place the mold in a vacuum oven.

-

Heat the oven to a temperature between 60°C and 120°C under vacuum.

-

The curing time can range from 24 hours to several days, depending on the desired cross-linking density and mechanical properties.

-

After curing, allow the polymer to cool to room temperature before removal from the mold.

-

Characterization of this compound-Based Drug Delivery Systems

A thorough characterization of the synthesized polymer and the final drug delivery system is crucial to ensure its quality, safety, and efficacy.

Physicochemical Characterization

Table 1: Physicochemical Characterization Techniques

| Technique | Parameter Measured |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ester bond formation and presence of functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of polymer structure and composition. |

| Gel Permeation Chromatography (GPC) | Measurement of molecular weight and polydispersity index of the pre-polymer. |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and degradation profile. |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porosity of scaffolds or microparticles. |

| Contact Angle Measurement | Assessment of the hydrophilicity or hydrophobicity of the polymer surface. |

Mechanical Properties

The mechanical properties of this compound-based polyesters can be tailored by varying the synthesis conditions.

Table 2: Mechanical Properties of Poly(diol citrates)

| Polymer | Post-polymerization Conditions | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| POC | 80°C, 1 day, no vacuum | 0.92 ± 0.11 | 1.60 ± 0.05 | 215 ± 25 |

| POC | 120°C, 1 day, vacuum | 6.10 ± 0.85 | 16.4 ± 2.3 | 265 ± 30 |

| PDC | 80°C, 3 days, no vacuum | 1.85 ± 0.25 | 3.20 ± 0.45 | 320 ± 40 |

| PDDC | 80°C, 3 days, no vacuum | 2.50 ± 0.30 | 4.50 ± 0.50 | 450 ± 50 |

POC: Poly(this compound-co-citrate), PDC: Poly(1,10-decanediol-co-citrate), PDDC: Poly(1,12-dodecanediol-co-citrate)

Drug Loading and Release

The efficiency of drug loading and the kinetics of drug release are critical parameters for a drug delivery system. These can be influenced by the drug's properties, the polymer's characteristics, and the method of drug incorporation.

Experimental Protocol: Determination of Drug Encapsulation Efficiency

This protocol describes a common indirect method to determine the encapsulation efficiency of a drug in nanoparticles.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Separation of Free Drug:

-

Disperse a known amount of drug-loaded nanoparticles in a specific volume of buffer.

-

Centrifuge the suspension at a high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles.

-

Carefully collect the supernatant containing the free, unencapsulated drug.

-

-

Quantification of Free Drug:

-

Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

-

Create a standard curve of the drug to determine the concentration accurately.

-

-

Calculation of Encapsulation Efficiency (EE) and Drug Loading Content (DLC):

-

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

-

In Vitro Drug Release

The following diagram illustrates a typical in vitro drug release study setup.

Figure 2: Workflow for an in vitro drug release study.

Table 3: In Vitro Doxorubicin Release from PLGA Nanoparticles (Illustrative Example)

| Time (hours) | Cumulative Release (%) - PLGA (50:50) | Cumulative Release (%) - PLGA (75:25) |

| 1 | 25.3 ± 3.1 | 15.8 ± 2.5 |

| 6 | 42.1 ± 4.5 | 28.4 ± 3.2 |

| 12 | 55.8 ± 5.2 | 39.7 ± 4.1 |

| 24 | 68.2 ± 6.1 | 51.3 ± 5.0 |

| 48 | 80.5 ± 7.3 | 65.9 ± 6.2 |

| 72 | 89.1 ± 8.0 | 76.4 ± 7.1 |

| 96 | 94.3 ± 8.5 | 83.2 ± 7.8 |

Biocompatibility Assessment

Ensuring the biocompatibility of the drug delivery system is paramount. Various in vitro and in vivo tests are performed to evaluate the material's interaction with biological systems.

Figure 3: Workflow for biocompatibility assessment.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses the in vitro cytotoxicity of a biomaterial by measuring the metabolic activity of cells cultured with an extract of the material.

Materials:

-

L929 fibroblast cell line (or other relevant cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Test biomaterial

Procedure:

-

Preparation of Material Extract:

-

Sterilize the biomaterial according to standard procedures.

-

Incubate the material in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to obtain the extract.

-

Prepare serial dilutions of the extract.

-